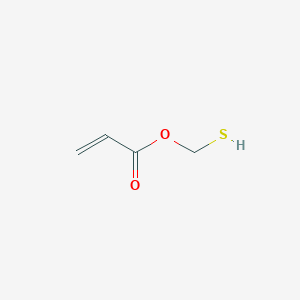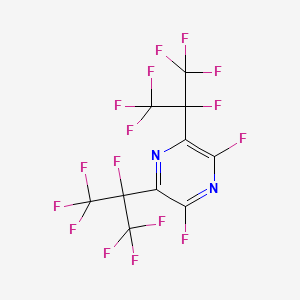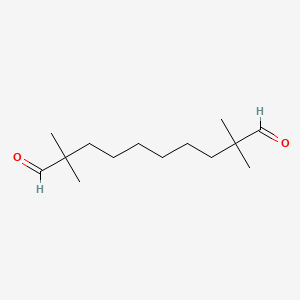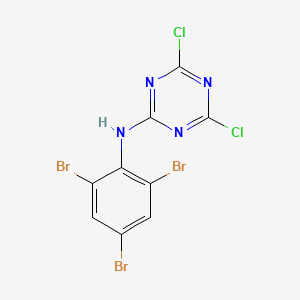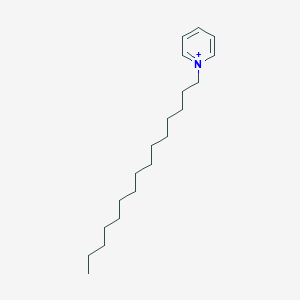
Pyridinium, 1-pentadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-pentadecyl-: is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring with a positively charged nitrogen atom. The 1-pentadecyl group is a long alkyl chain attached to the nitrogen atom, making this compound a cationic surfactant. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Pyridinium, 1-pentadecyl- can be synthesized through the reaction of pyridine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction typically follows an SN2 mechanism, where the nucleophilic nitrogen atom of pyridine attacks the electrophilic carbon atom of the alkyl halide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the synthesis of pyridinium, 1-pentadecyl- often involves the use of pyridine and pentadecyl chloride or bromide. The reaction is carried out in the absence of a solvent at elevated temperatures, typically around 150°C, to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain the desired compound .
化学反応の分析
Types of Reactions: Pyridinium, 1-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different pyridinium derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts.
科学的研究の応用
Pyridinium, 1-pentadecyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: Pyridinium salts are investigated for their potential use as drug delivery agents and in the treatment of various diseases.
Industry: It is used as a surfactant in the production of detergents, fabric softeners, and emulsifiers
作用機序
The mechanism of action of pyridinium, 1-pentadecyl- involves its interaction with cellular membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and other microorganisms .
類似化合物との比較
N-methylpyridinium: A simpler pyridinium salt with a shorter alkyl chain.
N-ethylpyridinium: Another pyridinium salt with an ethyl group attached to the nitrogen atom.
N-hexadecylpyridinium: Similar to pyridinium, 1-pentadecyl-, but with a slightly longer alkyl chain.
Uniqueness: Pyridinium, 1-pentadecyl- is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it particularly effective in applications requiring strong antimicrobial activity and efficient phase transfer catalysis .
特性
CAS番号 |
53144-61-9 |
|---|---|
分子式 |
C20H36N+ |
分子量 |
290.5 g/mol |
IUPAC名 |
1-pentadecylpyridin-1-ium |
InChI |
InChI=1S/C20H36N/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3/q+1 |
InChIキー |
JCZHPUQUBJFDFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


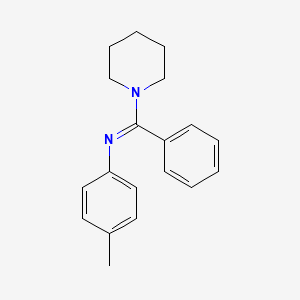
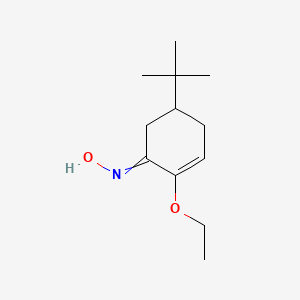
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
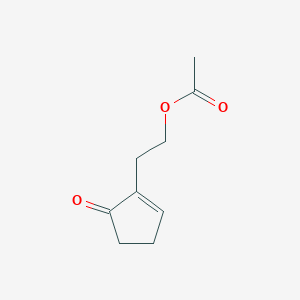
![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
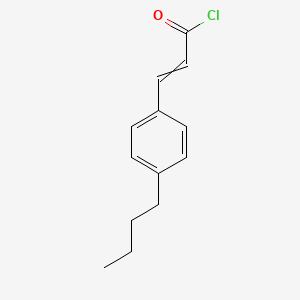
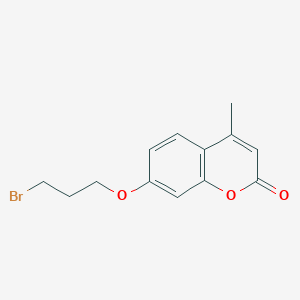
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
